REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].[CH2:8]([Li])CCC.[CH3:13][O:14][CH:15]([CH3:20])[C:16]([O:18][CH3:19])=[O:17].C(Br)C=C>C1COCC1>[CH3:13][O:14][C:15]([CH3:8])([CH2:20][CH:1]=[CH2:2])[C:16]([O:18][CH3:19])=[O:17]
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Name
|
|
Quantity
|
2.34 L
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Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
5.78 L
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
6 L
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.85 kg
|
Type
|
reactant
|
Smiles
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COC(C(=O)OC)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
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C(C=C)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
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Details
|
After stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled down to −40° C
|
Type
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STIRRING
|
Details
|
The resulting solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
warmed to 0° C. over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with 3NHCl (7 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (2×4 L)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was used in the next reaction without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(=O)OC)(CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |